Erysubin B

Overview

Description

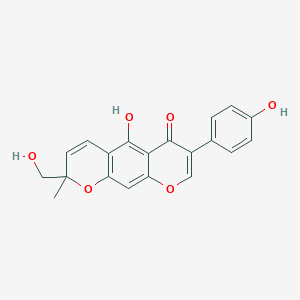

Erysubin B is a prenylated isoflavonoid compound that can be isolated from the whole plant (roots and aerial parts) of Erinacea anthyllis . It is known for its antioxidant and antibacterial activities . The molecular formula of this compound is C20H16O6, and it has a molecular weight of 352.34 g/mol .

Mechanism of Action

Target of Action

Erysubin B, a prenylated isoflavonoid isolated from the whole plant (roots and aerial parts) of Erinacea anthyllis , has been found to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . MRSA is a type of bacteria that is resistant to several antibiotics and poses a significant health risk, especially in hospital settings .

Mode of Action

It is known that this compound exhibits antibacterial activity, which suggests that it may interact with bacterial cells in a way that inhibits their growth or survival .

Result of Action

This compound’s antibacterial activity against MRSA suggests that it may be effective in treating infections caused by this bacterium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erysubin B involves the isolation of isoflavonoids from the plant Erinacea anthyllis. The roots and aerial parts of the plant are macerated with acetone, and the chloroform-soluble fraction of the residue is subjected to repeated silica gel column chromatography followed by elution with various solvents . The structures of the isolated compounds are determined by extensive spectroscopic studies .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the extraction and isolation process from the plant Erinacea anthyllis .

Chemical Reactions Analysis

Types of Reactions: Erysubin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced isoflavonoid compounds.

Scientific Research Applications

Erysubin B has several scientific research applications, including:

Comparison with Similar Compounds

Erysubin B is unique due to its prenylated isoflavonoid structure and its dual activity in inhibiting α-glucosidase and stimulating insulin secretion . Similar compounds include:

Erysubin A: Another prenylated isoflavonoid with similar biological activities.

Retamasin D, G, H: These compounds also exhibit α-glucosidase inhibitory activity and share structural similarities with this compound.

This compound stands out due to its specific combination of antioxidant, antibacterial, and anti-diabetic properties, making it a valuable compound in various scientific research fields.

Biological Activity

Erysubin B is a prenylated isoflavonoid derived from the plant Erythrina, known for its diverse biological activities, including antimicrobial, anti-diabetic, and potential anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its prenylated structure, which enhances its lipophilicity and biological activity compared to non-prenylated isoflavones. The molecular formula of this compound is C₁₈H₁₈O₅, indicating the presence of multiple hydroxyl groups that contribute to its biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of this compound can be summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | ≤ 10 |

| Escherichia coli | 15 |

| Listeria monocytogenes | 20 |

These values indicate that this compound is a potent antimicrobial agent, particularly against MRSA, where it shows MIC values comparable to traditional antibiotics .

The mechanism by which this compound exerts its antimicrobial effects involves several factors:

- Hydrophobic Interactions : The prenyl group enhances hydrophobic interactions with bacterial membranes.

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism in bacteria .

- Structural Activity Relationships (SAR) : Studies indicate that the position and number of hydroxyl groups significantly influence the compound's activity. For instance, diprenylation and ortho-hydroxylation have been associated with increased antibacterial potency .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the antibacterial effects of this compound alongside other prenylated isoflavones. The results showed that this compound had a lower MIC than many conventional antibiotics, highlighting its potential as a natural therapeutic agent against resistant strains .

- α-Glucosidase Inhibition : In another study focusing on enzyme inhibition, this compound demonstrated significant α-glucosidase inhibitory activity. This suggests potential applications in managing diabetes by regulating blood glucose levels .

Properties

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(10-21)7-6-13-15(26-20)8-16-17(18(13)23)19(24)14(9-25-16)11-2-4-12(22)5-3-11/h2-9,21-23H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLQTBOVUNAVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101114188 | |

| Record name | (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221150-19-2 | |

| Record name | (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221150-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Erysubin B and where was it found?

A1: this compound is a flavonoid with the chemical name 5,4′-dihydroxy-6″-hydroxymethyl-6″-methylpyrano[2″,3″:6,7]isoflavone. [] It was isolated from the stem bark of Erythrina caffra along with six other flavonoids, three of which were new discoveries. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.